Scientific Field: Oncology
Methods of Application: The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material.
Results: The in vitro anti-cancer activity of the newly synthesized complex was evaluated against three human gastric cancer cell lines.
Scientific Field: Organic Chemistry
Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate is used in the synthesis of Benzocaine, an anesthetic widely used in the pharmaceutical industry.
Methods of Application: The synthesis of Benzocaine can be achieved through a two-step process involving the reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems.
Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate, being an ester, can be involved in a variety of reactions in organic chemistry. Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol).
Methods of Application: Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst.
Scientific Field: Material Science
Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate could potentially be used in the synthesis of novel polymers of benzodithiophene, which are used as semiconductors in organic electronic (OE) devices.
Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate could potentially be used in the synthesis of other complex organic compounds, as suggested by its use in the synthesis of compounds with CAS No. 1421456-52-1 and CAS No. .
Ethyl 4-(prop-2-ynylamino)benzoate, also known by its CAS number 101248-36-6, is an organic compound characterized by the presence of an ethyl ester group attached to a benzoate structure, with a prop-2-ynylamino substituent at the para position. Its molecular formula is and it has a molecular weight of approximately 203.24 g/mol. The compound features a unique alkyne functionality, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
These reactions make the compound versatile for synthetic applications in organic chemistry.
Research indicates that Ethyl 4-(prop-2-ynylamino)benzoate may have biological implications, particularly in the modulation of peptide synthesis. It has been investigated for its potential role in influencing somatostatin activity, a peptide hormone that regulates various physiological functions including hormone secretion and cell proliferation. This suggests that the compound could be relevant in pharmacological studies targeting hormonal pathways.
The synthesis of Ethyl 4-(prop-2-ynylamino)benzoate typically involves several steps:
This multi-step synthesis highlights the compound's complexity and potential for further modifications.
Ethyl 4-(prop-2-ynylamino)benzoate finds application primarily in:
These applications underscore its significance in both academic research and industrial contexts.
Studies have focused on the interactions of Ethyl 4-(prop-2-ynylamino)benzoate with various biological targets, particularly its role in modulating peptide hormones such as somatostatin. Such investigations are crucial for understanding how this compound might influence physiological processes and its potential therapeutic implications.
Several compounds exhibit structural similarities to Ethyl 4-(prop-2-ynylamino)benzoate, each with unique characteristics:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 4-(butylamino)benzoate | 94-32-6 | Contains a butyl group instead of prop-2-ynyl |
Ethyl 4-(phenylamino)benzoate | 94-32-5 | Features a phenyl group; used in similar applications |
Ethyl 4-(isopropylamino)benzoate | N/A | Isopropyl substitution; alters biological activity |
The uniqueness of Ethyl 4-(prop-2-ynylamino)benzoate lies in its alkyne functionality, which may enhance reactivity compared to these similar compounds, potentially leading to novel synthetic pathways and biological activities .